molecular formula C31H33N3O7S B15173839 C31H33N3O7S

C31H33N3O7S

Cat. No.: B15173839
M. Wt: 591.7 g/mol
InChI Key: IHNACKDFLXNPGW-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that features a variety of functional groups, including esters, ethers, and amines, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves multiple steps, typically starting with the preparation of the core benzene-1,3-dicarboxylate structureThe final steps involve the formation of the carbamothioyl group and the attachment of the indole moiety under controlled conditions to ensure the correct stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step synthesis required. The process would typically involve the use of high-purity reagents and solvents, along with precise temperature and pH control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit oxidative enzymes, reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate: is similar to other benzene-1,3-dicarboxylate derivatives, such as:

Uniqueness

The uniqueness of 1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C31H33N3O7S

Molecular Weight

591.7 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H33N3O7S/c1-38-27-16-20-12-13-32-25(23(20)18-29(27)40-3)15-21-17-28(39-2)30(41-4)19-24(21)33-31(35)26-11-8-14-34(26)42(36,37)22-9-6-5-7-10-22/h5-7,9-10,12-13,16-19,26H,8,11,14-15H2,1-4H3,(H,33,35)

InChI Key

IHNACKDFLXNPGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4CCCN4S(=O)(=O)C5=CC=CC=C5)OC)OC)OC

Origin of Product

United States

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